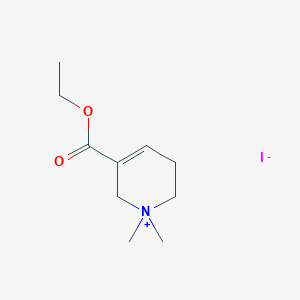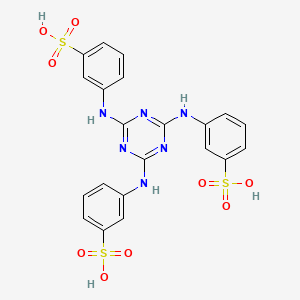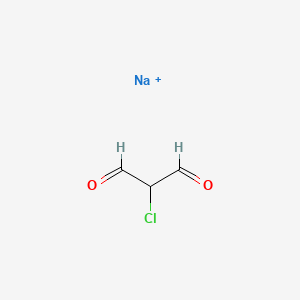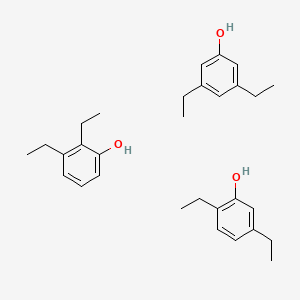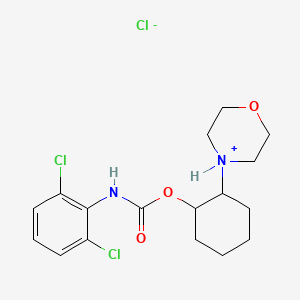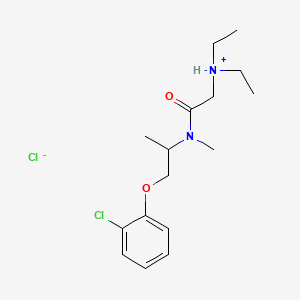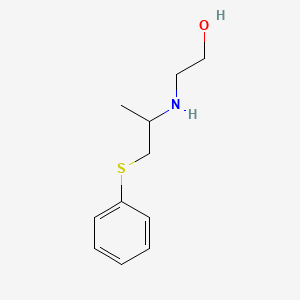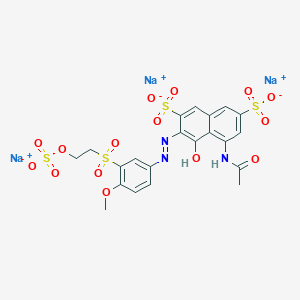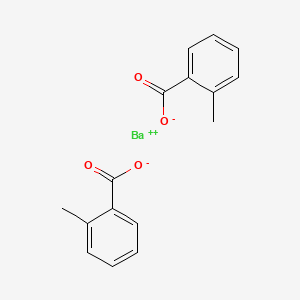
Dibutyl naphthalen-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl naphthalen-2-yl phosphate is an organic compound with the chemical formula C18H23O4P. It is a phosphate ester derived from naphthalene and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-yl phosphate and butanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-2-yl phosphate and butanol.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted naphthalen-2-yl phosphate derivatives.
Applications De Recherche Scientifique
Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-n-butyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with structural similarities to dibutyl naphthalen-2-yl phosphate.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, its specific interactions with molecular targets make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
61555-56-4 |
|---|---|
Formule moléculaire |
C18H25O4P |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
dibutyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3 |
Clé InChI |
MTQZVOBXNGHZKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



